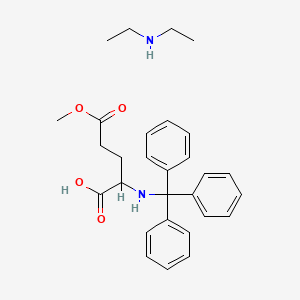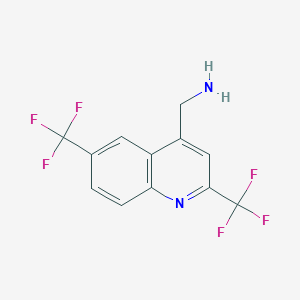
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine
説明
“(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine” is a chemical compound with the molecular formula C11H6F6N2 . It has a molecular weight of 280.17 .
Molecular Structure Analysis
The InChI code for “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine” is 1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 .Physical And Chemical Properties Analysis
“(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Anti-Tubercular Activities : A study by Wardell et al. (2011) explored the anti-tubercular properties of mefloquine derivatives, including compounds related to (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine. They found significant in vitro anti-tubercular activities against M. tuberculosis, indicating potential applications in tuberculosis treatment (Wardell et al., 2011).
Antimalarial Properties : Milner et al. (2011) investigated diamine quinoline methanols based on the mefloquine scaffold for their antimalarial properties. They discovered a compound with improved efficacy and reduced central nervous system accumulation, suggesting a potential role in malaria treatment (Milner et al., 2011).
Optical and Morphological Studies : Research by Rajalakshmi and Palanisami (2020) on tri-fluoromethyl substituted quinoxaline derivatives, closely related to the compound , revealed unique optical properties and morphological characteristics. This study indicates potential applications in materials science and engineering (Rajalakshmi & Palanisami, 2020).
Synthesis and Characterization of Novel Derivatives : A study by Kgokong et al. (2008) synthesized N,N-bis(trifluoromethylquinolin-4-yl) diamino alkane derivatives and evaluated their antimalarial activity. The study highlighted the synthesis process and potential antimalarial applications of these derivatives (Kgokong et al., 2008).
Potential Anti-Proliferative Activity : Ghorab et al. (2014) designed and synthesized 4-aminoquinoline derivatives to assess their antiproliferative activity against the MCF-7 breast cancer cell line. The study found several compounds exhibiting higher activity than doxorubicin, a reference drug (Ghorab et al., 2014).
Fluorescence Applications in Chemistry : Research by Wei et al. (2006) explored tridentate ligands derived from quinoline, which are structurally related to (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine, and their reactions with rhenium complexes. This study contributes to the field of fluorescence in chemistry (Wei et al., 2006).
特性
IUPAC Name |
[2,6-bis(trifluoromethyl)quinolin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H,5,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKSIADPRMHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



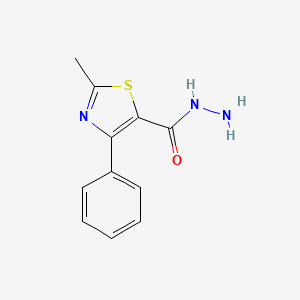
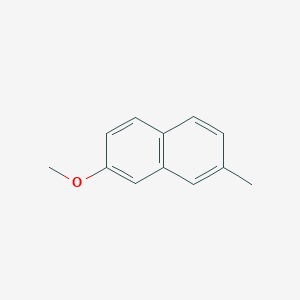

![1-(2,2,2-trifluoroacetyl)-1a,5b-dihydrothieno[2',3':4,5]cyclopenta[1,2-b]aziren-2(1H)-one](/img/structure/B3082619.png)
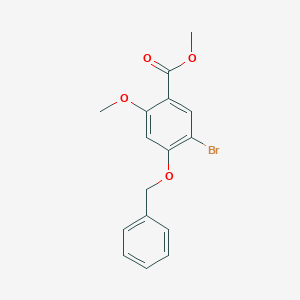
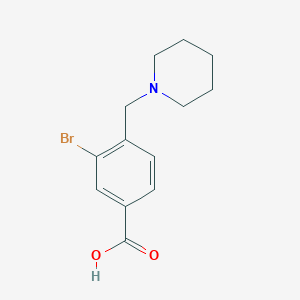
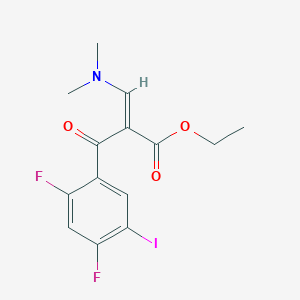
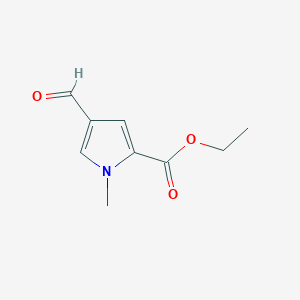


![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)


